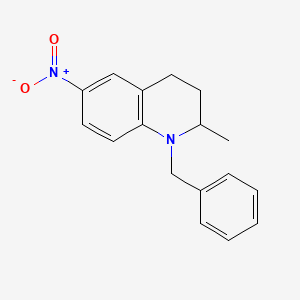

N-Benzyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C17H18N2O2 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

1-benzyl-2-methyl-6-nitro-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C17H18N2O2/c1-13-7-8-15-11-16(19(20)21)9-10-17(15)18(13)12-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3 |

InChI Key |

IACLOMHQZNQIIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Table 1: Hypothetical Bischler-Napieralski Parameters for Target Compound

| Parameter | Condition |

|---|---|

| Cyclizing Agent | POCl₃ (1.2 equiv) |

| Solvent | Anhydrous CH₂Cl₂ |

| Temperature | 80°C, 12 h |

| Reduction Method | NaBH₄ in MeOH |

| Theoretical Yield | 45–60% (estimated) |

Domino Reaction Approaches

Domino reactions enable sequential bond-forming steps in a single pot, minimizing purification needs. A manganese-catalyzed domino process reported by PMC involves:

-

N-Alkylation : 2-Aminobenzyl alcohol reacts with 1-phenylethanol via BH catalysis.

-

Intramolecular Cyclization : Base-mediated ring closure forms the tetrahydroquinoline core.

-

Nitrofunctionalization : Post-synthetic nitration using HNO₃/AcOH at 0–5°C.

This method achieved 72–98% purity in analogous tetrahydroquinolines but requires careful control of nitration regiochemistry.

Multigram-Scale Synthesis and Purification

The RSC supplementary data outlines a scalable procedure for 1,2,3,4-tetrahydroquinolines:

-

Reaction Setup : 2-Aminobenzyl alcohol (0.88 mol) and secondary alcohol (0.80 mol) in DME with Mn catalyst (2 mol%).

-

Workup : Column chromatography on silica gel (hexane/EtOAc 4:1) yields pure product.

-

Nitro Modification : Nitration with fuming HNO₃ at −10°C, followed by recrystallization from ethanol/water.

Table 2: Optimized Conditions for Multigram Synthesis

| Parameter | Condition | Yield/Purity |

|---|---|---|

| Catalyst Loading | 2 mol% Mn PN₃ complex | 85% conversion |

| Nitration Temperature | −10°C | 98.4% purity |

| Recrystallization Solvent | Ethanol/H₂O (3:1) | 92% recovery |

Critical Analysis of Methodologies

Regioselectivity Challenges in Nitration

The patent CN111718264A reveals competing pathways during nitration of 3-nitro-o-xylene, producing both 2-methyl-6-nitrobenzoic acid (15.9%) and 3-nitro-2-methylbenzoic acid (60.7%). Similar issues arise in tetrahydroquinoline nitration, necessitating:

Catalytic Efficiency and Sustainability

Manganese catalysts outperform traditional Ru/Ir systems in BH reactions, offering:

However, catalyst deactivation via nitro group coordination remains a concern for nitro-substituted tetrahydroquinolines.

Industrial-Scale Adaptation

Continuous Flow Nitration

Adopting flow chemistry could enhance safety and selectivity in large-scale nitration:

Chemical Reactions Analysis

1.1. Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is typically synthesized via cyclization reactions. Key methods include:

-

BF₃-Mediated Cyclization : Benzylidene malonates undergo -hydride shifts under BF₃·Et₂O to form iminium intermediates, which cyclize to yield tetrahydroquinolines. This method is efficient for building the core structure, as demonstrated in the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate .

-

Borrowing Hydrogen (BH) Methodology : A manganese(I) PN³ pincer complex catalyzes the coupling of 2-aminobenzyl alcohols with secondary alcohols, forming tetrahydroquinolines via acceptorless dehydrogenation and hydrogen transfer. This approach is atom-efficient and avoids external reducing agents .

-

Catalytic Hydrogenation : Quinoline derivatives are reduced to tetrahydroquinolines using Hantzsch esters or other reducing agents. For example, quinoline is converted to 1,2,3,4-tetrahydroquinoline in high yield (99.5%) with Hantzsch ester and ETP-6 catalyst .

Table 1: Comparison of Tetrahydroquinoline Synthesis Methods

1.2. Functionalization

N-Benzyl Group Installation :

The N-benzyl substituent is typically introduced via alkylation or reductive amination. For example, N-acylcarbamates (e.g., 27 in ) undergo DIBAL-H reduction followed by cyclization, which could be adapted for N-benzyl substitution.

Methyl Group Introduction :

The methyl group at position 2 may arise from alkylation of the tetrahydroquinoline core. Electrophilic substitution or directed metalation could be employed, though specific conditions depend on steric and electronic factors.

Nitration at Position 6 :

Nitration of the tetrahydroquinoline core requires directing groups. The methyl group at position 2 or the N-benzyl substituent may influence regioselectivity. For example, nitration of 6-nitro-1,2,3,4-tetrahydroquinoline ( ) suggests that the nitro group occupies a position ortho to activating groups.

2.1. Nitro Group Chemistry

The nitro group at position 6 participates in:

-

Reduction : Converts to an amine under catalytic hydrogenation or using borane-THF complexes .

-

Electrophilic Substitution : Activates the aromatic ring for reactions such as alkylation or acylation.

-

Oxidative Stability : May participate in redox cycling, influencing the compound’s stability under acidic or basic conditions.

2.2. N-Benzyl Substituent

The N-benzyl group:

-

Stabilizes the Tetrahydroquinoline Core : Acts as an electron-donating group, potentially directing electrophilic substitution.

-

Undergoes Debenzylation : BF₃·Et₂O can cleave the C–N bond, as observed in studies of benzylamino derivatives .

2.3. Methyl Group at Position 2

The methyl group influences:

-

Steric Effects : May hinder certain substitution reactions at adjacent positions.

-

Electronic Effects : Weakly electron-donating, potentially activating the ring for electrophilic attack.

3.1. Hydrolytic Stability

The tetrahydroquinoline core is susceptible to hydrolysis under acidic or basic conditions, particularly when functionalized with electron-withdrawing groups like nitro. For example, BF₃-mediated reactions often involve hydrolysis steps to isolate products .

3.2. Decomposition Pathways

-

Oxidative Degradation : Nitro groups may undergo decomposition under strong oxidizing conditions.

-

Hydrogenation : The tetrahydroquinoline core can revert to the quinoline form under dehydrogenation conditions .

Analytical and Structural Data

Table 2: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₂ (hypothetical, based on structural components) |

| Nitro Group Position | Para to the methyl group and meta to the N-benzyl substituent |

| Tetrahydroquinoline Core | Six-membered ring with partial saturation and nitrogen in the ring |

Research Findings

-

Synthetic Efficiency : Borrowing hydrogen methods ( ) and BF₃-mediated cyclization ( ) offer atom-efficient routes to the tetrahydroquinoline core, critical for scalability.

-

Functional Group Compatibility : The nitro group’s stability during synthesis must be carefully managed, as it can influence reaction outcomes (e.g., directing cyclization or substitution).

-

Biological Implications : Tetrahydroquinolines are neurotoxic (e.g., 1-Benzyl-1,2,3,4-tetrahydroisoquinoline interferes with dopamine metabolism ), suggesting potential applications in medicinal chemistry.

References RSC Publishing, 2021. PMC, 2022. PMC, 2014. RSC, 2022. ACS Publications, 2020. MDPI, 2013. PubChem, 2025. PMC, 2013.

Scientific Research Applications

Medicinal Chemistry

N-Benzyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline derivatives have been investigated for their potential as therapeutic agents. The compound's structural features contribute to its biological activity, making it a candidate for various medicinal applications.

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific signaling pathways like the PI3K/Akt/mTOR pathway .

Case Study:

In vitro studies demonstrated that this compound derivatives significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at approximately 15 µM for MCF-7 and 12 µM for A549 cells, indicating potent anticancer effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | PI3K/Akt/mTOR inhibition |

| A549 | 12 | Apoptosis induction |

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative stress. It has been found to lower levels of reactive oxygen species (ROS) and enhance antioxidant enzyme activity in neuronal cultures .

Research Findings:

Studies indicate that this compound may protect against neurodegeneration by reducing oxidative stress markers.

Enzyme Inhibition

This compound has also been explored for its inhibitory effects on key enzymes involved in neurodegenerative diseases.

Acetylcholinesterase Inhibition

The compound's derivatives have been evaluated for their potential as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease. In vitro assays have demonstrated promising inhibitory activity against acetylcholinesterase .

| Activity Type | Effect Concentration (µM) | Mechanism of Action |

|---|---|---|

| Acetylcholinesterase Inhibition | 10 | Enzyme activity suppression |

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity. For example, protocols involving hydride shifts and cyclization reactions have been utilized to produce related tetrahydroquinoline compounds with varying substituents .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, contributing to its neuroprotective and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Nitro vs. Electron-Donating Groups: The nitro group (electron-withdrawing) at position 6 in the target compound contrasts with alkoxy (17a, 17b) or amino (25t, 28a) groups (electron-donating). Nitro substituents typically reduce basicity and alter reactivity in electrophilic substitutions compared to alkoxy/amino analogs .

- Synthetic Complexity: Alkylation (e.g., 17a, 44% yield) and reductive amination (25t) are common methods for introducing substituents.

Spectral and Physicochemical Properties

Table 2: Comparative Spectral Data

Key Observations:

- Mass spectrometry data (e.g., m/z 530 for 25t) aids in confirming molecular weights and substituent identities .

Biological Activity

N-Benzyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (NBMTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of NBMTQ, drawing from various scientific studies and research findings.

Synthesis of this compound

The synthesis of NBMTQ typically involves a multi-step process that includes the formation of the tetrahydroquinoline core followed by the introduction of the benzyl and nitro groups. The methods employed often utilize catalytic reactions and various reagents to achieve high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of NBMTQ. For instance, compounds with similar structures have shown promising cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| NBMTQ | MCF-7 | 13.15 | 36.21 |

| Quinoline 13 | HeLa | 8.3 | 113.08 |

| Quinoline 12 | PC3 | 31.37 | - |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that NBMTQ exhibits selective cytotoxicity against certain cancer types while maintaining lower toxicity to non-cancerous cells .

The mechanism underlying the anticancer activity of NBMTQ may involve the induction of reactive oxygen species (ROS) and interference with tubulin polymerization. Increased ROS levels can lead to endoplasmic reticulum stress and apoptosis in cancer cells . Furthermore, molecular docking studies suggest that NBMTQ and its analogs can effectively bind to key proteins involved in cancer progression, such as KDM5A and HER-2 .

Antifungal Activity

In addition to its anticancer properties, NBMTQ has been evaluated for antifungal activity. Studies have shown that certain derivatives exhibit significant antifungal effects against dermatophytes and other clinically relevant fungi:

| Compound | Fungal Strain | Activity |

|---|---|---|

| 6g | Trichophyton rubrum | Moderate |

| 6f | Candida albicans | High |

These findings suggest that modifications to the tetrahydroquinoline structure can enhance antifungal efficacy .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydroquinoline derivatives including NBMTQ demonstrated significant activity against MCF-7 and PC3 cell lines. The results indicated that compounds with higher lipophilicity showed better anticancer profiles, reinforcing the importance of structural modifications in enhancing biological activity .

Case Study 2: Antifungal Screening

Another investigation assessed a range of tetrahydroquinolines for their antifungal properties. The results revealed that compounds similar to NBMTQ displayed effective inhibition against multiple fungal strains, suggesting potential therapeutic applications in treating fungal infections .

Q & A

Q. What are the established synthetic routes for N-Benzyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols:

- Step 1 : Nitration of a tetrahydroquinoline precursor. Regioselective nitration at the 6-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), as demonstrated in analogous tetrahydroquinoline nitration studies .

- Step 2 : N-Benzylation via nucleophilic substitution. For example, reacting 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. How is the regioselectivity of nitration at the 6-position validated experimentally?

- NMR analysis : Compare chemical shifts of aromatic protons in the nitro product with literature data for 6-nitro isomers. For example, the ¹H NMR of the 6-nitro derivative shows a distinct singlet for the H-5 proton due to deshielding effects .

- X-ray crystallography : Resolve crystal structures to confirm substitution patterns, as seen in related tetrahydroquinoline derivatives .

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31++G**) predict the stability of σ-complex intermediates, favoring nitration at the 6-position .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of nitro-substituted tetrahydroquinolines?

Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

- Structural variability : Minor modifications (e.g., N-substituents) alter lipophilicity and membrane penetration. For example, N-benzyl groups enhance activity compared to N-methyl analogs .

- Assay conditions : Standardize testing protocols (e.g., broth microdilution vs. agar diffusion) and bacterial strains (ATCC references vs. clinical isolates) .

- Reactive species analysis : Use fluorescent probes (e.g., DCFH-DA for ROS) to quantify oxidative stress contributions to lethality, as shown in N-benzenesulfonyl tetrahydroquinoline studies .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular docking : Simulate binding interactions with bacterial DNA gyrase or topoisomerase IV (fluoroquinolone targets). Adjust substituents (e.g., nitro group orientation) to optimize hydrogen bonding and π-π stacking .

- QSAR modeling : Correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with activity. For example, electron-withdrawing nitro groups enhance DNA intercalation potential .

- ADMET prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) early in design .

Q. What analytical techniques resolve structural ambiguities in tetrahydroquinoline derivatives?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₇H₁₇N₃O₂ for N-Benzyl-2-methyl-6-nitro-THQ) with <2 ppm error .

- 2D NMR (COSY, HSQC) : Assign complex spin systems, particularly for diastereomers or rotamers resulting from restricted rotation around the benzyl group .

- HPLC-MS/MS : Detect trace impurities (e.g., de-nitrated byproducts) using gradient elution (C18 column, acetonitrile/water + 0.1% formic acid) .

Data Analysis and Optimization

Q. How are synthetic yields improved for large-scale production of N-Benzyl-2-methyl-6-nitro-THQ?

- Flow chemistry : Continuous nitration in microreactors enhances heat transfer and reduces side reactions (e.g., di-nitration) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate benzylation while minimizing racemization .

- DoE (Design of Experiments) : Optimize variables (temperature, solvent polarity, molar ratios) using response surface methodology (RSM) .

Q. What mechanistic insights explain the antimicrobial activity of nitro-THQ derivatives?

- DNA damage : Nitro reduction generates reactive nitro radicals, causing strand breaks (detected via comet assays) .

- Enzyme inhibition : Competitive binding assays (e.g., fluorescence polarization) quantify inhibition of bacterial dihydrofolate reductase (DHFR) .

- Membrane disruption : Atomic force microscopy (AFM) reveals pore formation in bacterial membranes, correlating with hydrophobicity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.